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molecular formula C6H9ClO2 B1609302 ethyl (E)-3-chlorobut-2-enoate CAS No. 38624-62-3

ethyl (E)-3-chlorobut-2-enoate

Cat. No. B1609302
M. Wt: 148.59 g/mol
InChI Key: NCVQPBQMFVGACR-SNAWJCMRSA-N
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Patent
US07741327B2

Procedure details

To a stirred solution of ethyl acetoacetate (150.0 g, 0.86 mol) in hexanes (200 mL) was added phosphorus pentachloride (95.0 g, 0.456 mol) at 23° C. under nitrogen and stirred for 3 h. Water (300 mL) was added to the reaction mixture while cooling in an ice-bath. The organic layer was separated, washed with an aqueous solution of 20% potassium carbonate (3×200 mL) followed by a saturated sodium chloride solution (2×100 mL), dried over sodium sulfate and concentrated in vacuo to afford 3-chloro-but-2-enoic acid ethyl ester which was purified by distillation (95.8 g, 75%): boiling range 160°-170° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.P(Cl)(Cl)(Cl)(Cl)[Cl:11]>O>[CH2:8]([O:7][C:1](=[O:6])[CH:2]=[C:3]([Cl:11])[CH3:5])[CH3:9]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
95 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous solution of 20% potassium carbonate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C=C(C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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